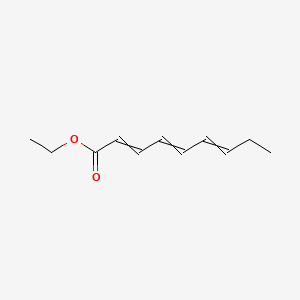

Ethyl nona-2,4,6-trienoate

Description

Overview of Conjugated Polyenes in Chemical Research and their Academic Significance

Conjugated polyenes are a significant class of organic molecules characterized by a sequence of alternating double and single carbon-carbon bonds. anu.edu.aunumberanalytics.comwikipedia.org This arrangement results in the delocalization of π-electrons across the system, a feature that imparts unique electronic and spectroscopic properties. numberanalytics.com The delocalized electron system allows these molecules to absorb light in the UV-visible region, with the absorption maximum shifting to longer wavelengths as the extent of conjugation increases. wikipedia.org This property is responsible for the vibrant colors of many natural pigments, such as carotenoids. wikipedia.org

From a reactivity standpoint, conjugated polyenes are versatile substrates in a variety of chemical transformations. They readily participate in pericyclic reactions, including electrocyclizations and cycloadditions, enabling the rapid construction of complex molecular architectures. anu.edu.au Their extended π-systems also make them susceptible to both electrophilic and nucleophilic attack. numberanalytics.com Furthermore, the study of polyenes has been instrumental in the development of molecular orbital theory, serving as model systems to test and refine theoretical principles. uiuc.edu Their importance extends into materials science, where they form the basis of conductive polymers, and into biology, with crucial roles in processes like vision (retinal) and photosynthesis (carotenoids). numberanalytics.comroyalsocietypublishing.org

Historical Development and Initial Academic Investigations Pertaining to Ethyl nona-2,4,6-trienoate

Intense academic interest in polyenes began in the 1930s, focusing on their synthesis, spectroscopy, and theoretical underpinnings. uiuc.edu The development of synthetic methodologies for creating stereochemically defined polyenes has been a long-standing challenge in organic chemistry. Early methods often produced mixtures of isomers, driving the innovation of more selective reactions.

While specific early investigations into this compound are not extensively documented in readily available historical reviews, its study is intrinsically linked to the broader effort to synthesize and understand conjugated systems. The development of olefination reactions like the Wittig, Horner-Wadsworth-Emmons (HWE), and Still-Gennari reactions provided the essential tools for constructing the triene system present in this molecule. pnas.orgnih.gov Research into related compounds, such as various isomers of 2,4,6-nonatrienal and methyl deca-2,4,6-trienoate, which serve as flavor compounds or insect pheromones, likely spurred interest in the synthesis of related structures like this compound. researchgate.netresearchgate.netmedchemexpress.com The need for stereochemically pure standards for identification and biological testing was a significant driver for developing precise synthetic routes.

Positioning of this compound within Contemporary Organic Synthesis and Mechanistic Studies

In modern organic synthesis, the primary focus concerning compounds like this compound is on stereoselective synthesis. The presence of three double bonds means that eight potential geometric isomers (EEE, EEZ, EZE, EZZ, ZEE, ZEZ, ZZE, ZZZ) can exist. Achieving high selectivity for a single isomer is a significant synthetic challenge and a key area of research.

Recent advancements have centered on palladium-catalyzed cross-coupling reactions, such as the Negishi and Suzuki couplings, which have proven highly effective for the stereocontrolled synthesis of conjugated dienes and trienes. pnas.orgnih.gov For instance, a landmark study demonstrated the synthesis of all eight stereoisomers of a related compound, ethyl trideca-2,4,6-trienoate, with exceptional stereoselectivity (≥98%) using a protocol based on alkyne elementometalation followed by Pd-catalyzed Negishi coupling. pnas.orgnih.gov This methodology represents a significant improvement over classical olefination methods, which often provide lower selectivity for certain isomers. nih.gov

These synthetic endeavors are not merely academic exercises; they provide crucial tools for creating complex natural products and their analogues. Polyene chains are key structural motifs in many biologically active molecules, including a class of antifungal agents known as polyene macrolides. pnas.orgresearchgate.net The ability to precisely construct substituted trienoate systems is therefore highly valuable.

Current Research Trajectories and Academic Objectives for this compound Investigations

Current research involving this compound and related polyene esters is primarily driven by the following objectives:

Development of Novel Synthetic Methods: The quest for more efficient, sustainable, and highly stereoselective methods for polyene synthesis remains a central theme. This includes refining existing catalytic systems and exploring new reaction pathways. The development of tandem processes, where multiple bonds are formed in a single operation, is a particularly active area. nih.gov

Application in Total Synthesis: These polyene building blocks are being utilized in the total synthesis of complex natural products. The challenge lies in incorporating the sensitive polyene moiety into a larger molecular framework without isomerization or degradation. pnas.orgthieme-connect.com

Probing Reaction Mechanisms: Stereochemically pure polyenes like the isomers of this compound serve as valuable probes for studying the mechanisms of various chemical reactions, particularly pericyclic reactions. The stereochemical outcome of these reactions can provide deep insight into the transition state geometry and the governing orbital symmetry rules. anu.edu.au

Exploring Biological Activity: As analogues of naturally occurring pheromones and signaling molecules, there is interest in synthesizing specific isomers of this compound and related compounds to explore their biological functions, for example, as insect attractants. researchgate.net

The table below summarizes some key properties and data for related conjugated triene systems, illustrating the type of data central to this research field.

| Property | Data | Reference Compound(s) |

| Molecular Formula | C9H12O | (2E,4E,6Z)-2,4,6-Nonatrienal |

| Molecular Weight | 136.19 g/mol | (2E,4E,6Z)-2,4,6-Nonatrienal |

| Physical Description | Colorless liquid | (2E,4E,6Z)-2,4,6-Nonatrienal |

| Boiling Point | 281-282 °C @ 760 mmHg | Ethyl 2,4,7-decatrienoate |

| Refractive Index | 1.550-1.556 | (2E,4E,6Z)-2,4,6-Nonatrienal |

Structure

3D Structure

Properties

IUPAC Name |

ethyl nona-2,4,6-trienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-3-5-6-7-8-9-10-11(12)13-4-2/h5-10H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTAHKPFYTOEBEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CC=CC=CC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10842413 | |

| Record name | Ethyl nona-2,4,6-trienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10842413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

922528-07-2 | |

| Record name | Ethyl nona-2,4,6-trienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10842413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Stereochemical Control in the Chemical Synthesis of Ethyl Nona 2,4,6 Trienoate

Retrosynthetic Analysis and Strategic Disconnections for Ethyl nona-2,4,6-trienoate

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. icj-e.org For a conjugated system like this compound, the most logical disconnections are at the double bonds of the triene system, as these can be formed through reliable olefination or cross-coupling reactions.

A primary retrosynthetic approach involves disconnecting the C2-C3, C4-C5, and C6-C7 double bonds. This leads to several potential synthetic pathways. One common strategy is a convergent approach where the molecule is broken down into smaller fragments that are synthesized separately and then coupled.

Scheme 1: Primary Retrosynthetic Disconnections of this compound

This schematic illustrates potential disconnection points within the this compound molecule, leading to various synthetic precursors.

These disconnections suggest several forward synthetic strategies:

Sequential Olefination: Building the triene system step-by-step, for instance, by reacting a C4 phosphonate (B1237965) or phosphonium (B103445) ylide with a C5 aldehyde, followed by another olefination.

Convergent Olefination: Coupling a C2-C3 fragment (e.g., an ethyl (diethoxyphosphoryl)acetate) with a C4-C9 aldehyde fragment (e.g., hepta-2,4-dienal).

Cross-Coupling Reactions: Connecting two alkenyl fragments, for example, a C2-C5 diene with a C6-C9 enyl component, using palladium-catalyzed cross-coupling reactions.

The choice of disconnection is often guided by the desired stereochemistry of the final product and the availability of stereochemically pure starting materials. amazonaws.com

Established Synthetic Routes to this compound and its Congeners

Several established synthetic methods are applicable to the construction of the this compound backbone. These can be broadly categorized into olefination strategies, cross-coupling methodologies, and more modern cascade and biocatalytic approaches.

Olefination Strategies (e.g., Wittig, Horner-Wadsworth-Emmons) in Triene Construction

Olefination reactions are among the most common methods for forming carbon-carbon double bonds. The Wittig reaction and its Horner-Wadsworth-Emmons (HWE) modification are particularly powerful for the synthesis of polyenes.

The Wittig reaction involves the reaction of a phosphonium ylide with an aldehyde or ketone. For the synthesis of a related compound, (E,E,Z)-2,4,6-nonatrienal, a Wittig reaction between (Z)-3-hexenal and activated methyl crotonate was employed. nih.gov This highlights the utility of the Wittig reaction in controlling the stereochemistry of one of the newly formed double bonds.

The Horner-Wadsworth-Emmons (HWE) reaction , which utilizes a phosphonate carbanion, is often preferred for the synthesis of α,β-unsaturated esters as it typically provides excellent E-selectivity and the byproducts are water-soluble, simplifying purification. nih.gov The synthesis of a more substituted analog, (2E,4E,6E)-ethyl 2,4,6,8-tetramethylnona-2,4,6-trienoate, has been achieved via an HWE reaction between an appropriate α,β-unsaturated aldehyde and ethyl 2-(diethoxyphosphoryl)propanoate.

A study on the synthesis of ethyl trideca-2,4,6-trienoate, a longer-chain homolog, found that HWE and Still-Gennari (SG) olefinations have limitations in accessing all stereoisomers with high purity. pnas.org For instance, neither the 2E,4Z nor the 2Z,4Z isomers could be readily prepared with ≥90% selectivity using these methods. pnas.org However, a tandem approach combining a Pd-catalyzed alkenylation with an SG olefination proved successful for preparing (2Z,4E,6E)- and (2Z,4E,6Z)-trienoic esters with high stereoselectivity (≥98%). pnas.org

Cross-Coupling Methodologies (e.g., Heck, Suzuki-Miyaura) for Carbon-Carbon Bond Formation

Palladium-catalyzed cross-coupling reactions have emerged as highly effective tools for the stereoselective synthesis of conjugated polyenes. These reactions allow for the coupling of various organometallic reagents with organic halides or triflates.

The Heck reaction , which couples an alkene with an aryl or vinyl halide, has been used in the synthesis of dienoic and trienoic esters. However, its stereoselectivity can be limited. For example, while the 2E,4E and 2E,4Z isomers of a dienoate were synthesized with ≥98% purity, the 2Z,4E isomer's purity was ≤95%. pnas.org

The Suzuki-Miyaura coupling , involving the reaction of an organoboron compound with an organic halide, offers a versatile method for C-C bond formation. In the synthesis of ethyl undeca-2,4-dienoate isomers, the use of cesium fluoride (B91410) or tetrabutylammonium (B224687) fluoride as a base in Suzuki couplings led to ≥98% selectivity for all isomers, an improvement over traditional bases. pnas.org An iterative cross-coupling strategy using bifunctional MIDA boronate building blocks has also been proposed as a general method for synthesizing polyene motifs. nih.gov

The Negishi coupling , which pairs an organozinc reagent with an organic halide, has proven exceptionally effective for the stereocontrolled synthesis of trienoates. A comprehensive study on the synthesis of all eight stereoisomers of ethyl trideca-2,4,6-trienoate demonstrated the power of this method. By combining alkyne elementometalation with Pd-catalyzed Negishi coupling, all four stereoisomers of ethyl (4E)-trideca-2,4,6-trienoates were synthesized in high yields and with ≥98% isomeric purity. pnas.org

Cascade Reactions and Multi-Component Approaches to Polyene Scaffolds

Cascade reactions, also known as domino or tandem reactions, are processes where multiple bond-forming events occur in a single synthetic operation without isolating intermediates. wikipedia.orgnumberanalytics.com This approach offers significant advantages in terms of efficiency and atom economy. wikipedia.org

A notable example relevant to the synthesis of the this compound backbone is the biocatalytic cascade reaction for producing hepta-1,3,5-triene. acs.orgresearchgate.net This process utilizes a deconstructed bacterial iterative type II polyketide synthase (PKS) to produce 2,4,6-octatrienoic acid, which is then decarboxylated by a ferulic acid decarboxylase (Fdc1) to yield the triene. acs.orgresearchgate.netnih.gov While this specific cascade produces a hydrocarbon, the initial formation of a C8 trienoic acid demonstrates a powerful biological approach to constructing the core triene structure, which could potentially be adapted for ester synthesis.

In more traditional organic synthesis, a three-component reaction using Bestmann ylide ((triphenylphosphoranylidene)ketene) has been explored for the synthesis of dienoates, showcasing a multi-component strategy to build polyene fragments with good yield and stereoselectivity. wgtn.ac.nz

Chemo-Enzymatic and Biocatalytic Approaches in Trienoate Synthesis

Chemo-enzymatic and biocatalytic methods are gaining prominence in organic synthesis due to their high selectivity and environmentally friendly nature. frontiersin.orgrsc.org These approaches can be used to generate chiral precursors or to directly construct parts of the target molecule.

For instance, lipases are commonly used for kinetic resolutions of racemic alcohols and esters, which could be valuable in preparing chiral building blocks for the synthesis of non-racemic this compound derivatives. ntnu.no A chemo-enzymatic method involving lipase-catalyzed epoxidation followed by hydrolysis has been used to synthesize diols from propenylbenzenes. frontiersin.org

More directly related to triene synthesis, enzymes from marine algae have been shown to catalyze the formation of conjugated trienes from fatty acid precursors. mdpi.com For example, an isomerase from the red alga Ptilota filicina can convert eicosapentaenoic acid into a conjugated triene-containing fatty acid. mdpi.com While not directly producing this compound, these enzymatic systems demonstrate the potential of biocatalysis in forming conjugated triene systems with high specificity. The combination of polyketide synthases with decarboxylases, as mentioned in the previous section, represents a promising bio-inspired strategy for the microbial production of polyenes. nih.gov

Stereoselective and Stereospecific Synthesis of Defined Isomers of this compound

The control of double bond geometry (E/Z isomerism) is a critical challenge in the synthesis of polyenes. The synthesis of all eight possible stereoisomers of ethyl trideca-2,4,6-trienoate in high isomeric purity (≥98%) provides a clear blueprint for the stereoselective synthesis of this compound. pnas.org

This was achieved primarily through a combination of alkyne elementometalation and palladium-catalyzed Negishi cross-coupling. pnas.org The strategy involves the stereospecific synthesis of (E)- and (Z)-vinylmetals and their subsequent coupling with stereodefined (E)- and (Z)-vinyl halides.

Key strategies for stereocontrol:

Hydrozirconation of alkynes: The hydrozirconation of terminal alkynes followed by reaction with a vinyl halide in a Negishi coupling is a powerful method for generating E-olefins. By starting with (E)- or (Z)-3-decen-1-ynes, and coupling with ethyl (E)- or (Z)-β-bromoacrylate, all four (4E,6E)-, (4E,6Z)-, (4Z,6E)-, and (4Z,6Z)-isomers of the trienoate were synthesized with high stereocontrol. pnas.org

Olefination methods: While less universally applicable for all isomers, certain olefination reactions provide good stereoselectivity. The HWE reaction generally gives high E-selectivity. The Still-Gennari modification of the HWE reaction, using bis(2,2,2-trifluoroethyl) phosphonates, is effective for obtaining Z-olefins. A tandem Pd-catalyzed alkenylation followed by an SG olefination was used to prepare (2Z,4E,6E)- and (2Z,4E,6Z)-trienoic esters with ≥98% stereoselectivity. pnas.org

The following table summarizes the effectiveness of different methods for the synthesis of specific stereoisomers of ethyl trideca-2,4,6-trienoate, which can be extrapolated to the synthesis of this compound isomers. pnas.org

| Target Isomer Configuration (at C2, C4, C6) | Synthetic Method | Achieved Stereoselectivity | Yield |

| 2E ,4E ,6E | Hydrozirconation-Negishi Coupling | ≥98% | 89% |

| 2Z ,4E ,6E | Hydrozirconation-Negishi Coupling | ≥98% | 85% |

| 2E ,4E ,6Z | Hydrozirconation-Negishi Coupling | ≥98% | 87% |

| 2Z ,4E ,6Z | Hydrozirconation-Negishi Coupling | ≥98% | 85% |

| 2E ,4Z ,6E | Alkyne Elementometalation-Negishi Coupling | ≥98% | Good |

| 2Z ,4Z ,6E | Alkyne Elementometalation-Negishi Coupling | ≥98% | Good |

| 2E ,4Z ,6Z | Carbonyl Olefination-Negishi Coupling | ≥98% | Good |

| 2Z ,4Z ,6Z | Carbonyl Olefination-Negishi Coupling | ≥98% | Good |

This table presents data on the stereoselective synthesis of ethyl trideca-2,4,6-trienoate isomers, demonstrating the high level of control achievable with modern synthetic methods, particularly Negishi coupling. Data sourced from PNAS (2011). pnas.org

This systematic approach, which allows for the preparation of a complete set of stereoisomers, is invaluable for studying the structure-activity relationships of biologically active polyenes.

Methodologies for Controlling (E/Z) Geometry in Conjugated Triene Systems

The synthesis of specific stereoisomers of this compound necessitates methodologies that can reliably control the E/Z geometry of the three conjugated double bonds. Several powerful reactions are utilized for this purpose, including olefination reactions and palladium-catalyzed cross-coupling reactions. pnas.org

Olefination Reactions:

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the synthesis of alkenes, and it generally favors the formation of (E)-alkenes with high selectivity. wikipedia.orgalfa-chemistry.com The reaction involves the condensation of a stabilized phosphonate ylide with an aldehyde or ketone. The stereochemical outcome is influenced by the steric bulk of the substituents on both the ylide and the carbonyl compound. organic-chemistry.org

In contrast, the Still-Gennari olefination , a modification of the HWE reaction, is employed for the stereoselective synthesis of (Z)-alkenes. numberanalytics.comresearchgate.net This method utilizes phosphonates with electron-withdrawing groups, such as trifluoroethyl, and specific reaction conditions (e.g., strong, non-coordinating bases like KHMDS with 18-crown-6 (B118740) in THF at low temperatures) to favor the kinetic (Z)-oxaphosphetane intermediate, which rapidly collapses to the (Z)-alkene. numberanalytics.comacs.orgnih.gov

By strategically combining these two complementary methods, chemists can construct conjugated triene systems with desired E and Z configurations. For instance, a (Z,E,E)-trienoate could be synthesized by first using a Still-Gennari reaction to form a (Z)-α,β-unsaturated aldehyde, which is then subjected to an HWE reaction to install the (E,E)-dienoate moiety.

Palladium-Catalyzed Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions, such as the Negishi and Suzuki couplings, are exceptionally powerful for the stereospecific synthesis of conjugated polyenes. pnas.orgmdpi.com These reactions involve the coupling of an organometallic reagent with an organic halide in the presence of a palladium catalyst.

The Negishi coupling utilizes organozinc reagents and is known for its high stereospecificity, meaning the geometry of the starting vinyl halide and vinylzinc reagent is retained in the coupled product. purdue.eduwikipedia.orgmdpi.com This allows for the precise construction of complex polyenes with defined stereochemistry. For example, coupling a (Z)-vinyl iodide with a (E)-vinylzinc reagent in the presence of a palladium catalyst would yield a (Z,E)-diene.

The Suzuki coupling employs organoboron reagents (boronic acids or esters) and is also highly stereospecific. rsc.orglibretexts.orgorgsyn.org It is often favored due to the lower toxicity and higher stability of organoboron compounds compared to organozinc reagents. nobelprize.org The choice of base and reaction conditions can be crucial for achieving high stereoselectivity, especially in the synthesis of sterically hindered or sensitive polyenes. pnas.org

A powerful strategy for the synthesis of all possible stereoisomers of a conjugated trienoic ester involves the iterative application of these cross-coupling reactions. For instance, the synthesis of all eight stereoisomers of ethyl trideca-2,4,6-trienoate has been demonstrated, providing a clear blueprint for the synthesis of the analogous this compound. pnas.org This involves the preparation of stereochemically pure vinyl halide and organometallic fragments, which are then coupled in a stepwise manner to build the triene system.

The following table summarizes the stereochemical outcomes of these key reactions:

| Reaction | Typical Stereochemical Outcome | Key Features |

| Horner-Wadsworth-Emmons (HWE) Olefination | Predominantly (E)-alkenes | Utilizes stabilized phosphonate ylides. wikipedia.orgalfa-chemistry.com |

| Still-Gennari Olefination | Predominantly (Z)-alkenes | Employs phosphonates with electron-withdrawing groups and specific base/solvent systems. numberanalytics.comresearchgate.net |

| Negishi Coupling | Stereospecific | Couples organozinc reagents with organic halides, retaining the stereochemistry of both partners. purdue.eduwikipedia.org |

| Suzuki Coupling | Stereospecific | Couples organoboron reagents with organic halides, retaining the stereochemistry of both partners. rsc.orglibretexts.org |

Asymmetric Catalysis and Chiral Auxiliary Strategies in this compound Formation

While the methods described above control the geometry of the double bonds, the introduction of chirality into the this compound molecule requires either asymmetric catalysis or the use of chiral auxiliaries. These strategies are crucial when the carbon backbone of the trienoate contains one or more stereocenters.

Asymmetric Catalysis:

Asymmetric catalysis involves the use of a chiral catalyst to influence the stereochemical outcome of a reaction, leading to the formation of one enantiomer of a product in excess over the other. organic-chemistry.org For the synthesis of chiral this compound precursors, several asymmetric catalytic reactions could be envisioned. For example, an asymmetric conjugate reduction of an α,β-unsaturated ester could establish a stereocenter at the β- or γ-position of a precursor molecule. wiley.comacs.org Chiral rhodium or copper complexes with chiral phosphine (B1218219) ligands have been shown to be effective for such transformations. acs.org

Another approach is the catalytic asymmetric addition of an organometallic reagent to an aldehyde to create a chiral alcohol, which can then be further elaborated into the trienoate. nih.gov Nickel-catalyzed enantioconvergent couplings of alkyl halides with olefins in the presence of a hydrosilane represent a modern approach to generating chiral centers. nih.gov

Chiral Auxiliary Strategies:

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical course of a subsequent reaction. After the desired transformation, the auxiliary is removed and can often be recovered for reuse. wikipedia.orgnih.govresearchgate.net

In the context of this compound synthesis, a chiral auxiliary could be appended to a precursor molecule to control the stereochemistry of an alkylation or an aldol (B89426) reaction, thereby setting a key stereocenter. researchgate.net Evans' oxazolidinone auxiliaries are a well-known class of chiral auxiliaries that have been extensively used in the synthesis of complex natural products. researchgate.netresearchgate.net For example, an acyl oxazolidinone can be enolized and then reacted with an electrophile, with the chiral auxiliary directing the approach of the electrophile to one face of the enolate, leading to a high degree of diastereoselectivity. Subsequent removal of the auxiliary would provide an enantiomerically enriched carboxylic acid or a derivative thereof, which could then be converted to the target trienoate.

| Strategy | Description | Example Application |

| Asymmetric Catalysis | A chiral catalyst directs the formation of a specific enantiomer. organic-chemistry.org | Rh-catalyzed asymmetric conjugate addition to an unsaturated ester precursor. |

| Chiral Auxiliary | A recoverable chiral group is temporarily attached to the substrate to control stereoselectivity. wikipedia.org | Use of an Evans' oxazolidinone auxiliary to direct an asymmetric aldol reaction in a precursor fragment. researchgate.net |

Mechanistic Investigations of Key Synthetic Transformations for this compound Production

A fundamental understanding of the reaction mechanisms for the key synthetic transformations is crucial for optimizing reaction conditions and achieving high stereoselectivity.

Mechanism of the Horner-Wadsworth-Emmons Reaction:

The HWE reaction begins with the deprotonation of the phosphonate to form a phosphonate carbanion. wikipedia.org This carbanion then undergoes nucleophilic addition to the carbonyl group of an aldehyde or ketone to form a diastereomeric mixture of betaine-like intermediates. These intermediates then form an oxaphosphetane. nrochemistry.com The key to the (E)-selectivity of the HWE reaction is that the formation of the anti-betaine is generally favored due to steric reasons, and this intermediate preferentially eliminates to form the (E)-alkene. organic-chemistry.org The elimination of the phosphate (B84403) byproduct is irreversible and drives the reaction to completion.

Mechanism of Palladium-Catalyzed Cross-Coupling Reactions:

The catalytic cycles of the Negishi and Suzuki couplings share a common sequence of steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgnobelprize.org

Oxidative Addition: The cycle begins with the oxidative addition of the organic halide (R-X) to a low-valent palladium(0) complex, forming a palladium(II) intermediate (R-Pd-X). wikipedia.org This step is often the rate-determining step of the catalytic cycle.

Transmetalation: The organometallic reagent (R'-M, where M is Zn in Negishi coupling or B in Suzuki coupling) then transfers its organic group to the palladium(II) center, displacing the halide and forming a diorganopalladium(II) complex (R-Pd-R'). nobelprize.org In the case of the Suzuki coupling, a base is required to activate the organoboron species for transmetalation.

Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium(II) center, forming the new carbon-carbon bond in the product (R-R') and regenerating the palladium(0) catalyst, which can then enter another catalytic cycle. wikipedia.org

The high stereospecificity of these reactions is a result of the fact that both the oxidative addition and reductive elimination steps generally proceed with retention of configuration at the sp2-hybridized carbon centers.

Implementation of Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ijfmr.com The synthesis of this compound can be made more environmentally benign by incorporating these principles.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. ijfmr.com Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Negishi couplings, are generally more atom-economical than classical olefination reactions like the Wittig reaction, which generates a stoichiometric amount of triphenylphosphine (B44618) oxide as a byproduct. dokumen.pub

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents. The use of palladium catalysts in cross-coupling reactions is a prime example of this principle, as only a small amount of the catalyst is required to produce a large amount of product. The development of more active and recyclable catalysts is an ongoing area of research. rsc.org

Safer Solvents and Auxiliaries: The use of hazardous solvents and separation agents should be minimized or avoided. dokumen.pub Many organic reactions are performed in volatile organic solvents that can be harmful to the environment and human health. Research into performing olefination and cross-coupling reactions in greener solvents, such as water or ionic liquids, is an active field. ijfmr.com For example, some Wittig-type reactions have been successfully carried out in water. ijfmr.com

Reduce Derivatives: Unnecessary derivatization (use of blocking groups, protection/deprotection) should be minimized or avoided if possible. The development of highly selective catalysts that can react with specific functional groups in a complex molecule without the need for protecting groups is a key goal of green chemistry.

The following table highlights how green chemistry principles can be applied to the synthesis of this compound:

| Green Chemistry Principle | Application in this compound Synthesis |

| Atom Economy | Favoring catalytic cross-coupling reactions (Suzuki, Negishi) over stoichiometric Wittig reactions. dokumen.pub |

| Catalysis | Utilizing highly efficient and recyclable palladium catalysts for cross-coupling steps. rsc.org |

| Safer Solvents | Exploring the use of water, supercritical CO2, or other benign solvents to replace hazardous organic solvents. ijfmr.comdokumen.pub |

| Reduce Derivatives | Developing chemoselective reaction conditions that avoid the need for protecting groups on other functionalities in the precursor molecules. |

By consciously applying these principles, the synthesis of this compound and other valuable chemical compounds can be made more sustainable and environmentally friendly.

Advanced Spectroscopic and Spectro Computational Characterization of Ethyl Nona 2,4,6 Trienoate

Vibrational Spectroscopy (Raman and Infrared) for Conformational Analysis and Rotational Isomer Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for probing the conformational isomers and rotational dynamics of ethyl nona-2,4,6-trienoate. The extended π-conjugated system and the presence of a flexible ethyl ester group give rise to a complex vibrational landscape that is sensitive to the molecule's geometry.

The analysis of vibrational spectra allows for the identification of characteristic group frequencies and skeletal modes. For this compound, key vibrational modes include C=C stretching of the conjugated triene, C=O stretching of the ester, and various C-H bending and stretching modes. The positions and intensities of these bands are influenced by the planarity of the conjugated system and the orientation of the ethyl ester group.

Conformational isomers, arising from rotation around the C-C single bonds within the polyene chain and the C-O bond of the ester group, can be distinguished by their unique vibrational signatures. Theoretical calculations, often employing Density Functional Theory (DFT), are crucial in assigning these spectral features to specific conformers. By comparing experimental spectra with calculated spectra for different stable geometries, the predominant conformers in a given state (gas, liquid, or solid) can be identified.

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |

| C=O (Ester) | Stretching | 1710-1730 | IR (strong), Raman (weak) |

| C=C (Conjugated) | Stretching | 1600-1650 | IR (variable), Raman (strong) |

| C-O (Ester) | Stretching | 1150-1250 | IR (strong) |

| =C-H | Out-of-plane bending | 960-1000 (for trans) | IR (strong) |

| CH₃, CH₂ | Bending | 1370-1470 | IR, Raman |

| C-H | Stretching | 2850-3100 | IR, Raman |

Note: These are typical ranges and the exact values for this compound may vary based on its specific conformation and environment.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations

High-resolution NMR spectroscopy is indispensable for the definitive structural elucidation of this compound. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provide a wealth of information regarding the connectivity and stereochemistry of the molecule.

Two-dimensional NMR experiments are essential for unambiguously assigning the proton and carbon signals of this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would show correlations between adjacent protons along the polyene chain and within the ethyl group, confirming their connectivity. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). sielc.com This allows for the direct assignment of the carbon signals based on the already assigned proton signals.

Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| C1 | C=O | - | 165-175 |

| C2-C7 | Olefinic CH | 5.5-7.5 | 110-150 |

| C8-C9 | Alkyl CH₂, CH₃ | 0.9-2.5 | 10-40 |

| O-CH₂ | Ester | 3.5-4.5 | 60-70 |

| CH₃ | Ester | 1.0-1.5 | 10-20 |

Note: Chemical shifts are highly dependent on the solvent and the specific stereochemistry of the double bonds.

Dynamic NMR (DNMR) is a technique used to study the rates of chemical exchange processes that occur on the NMR timescale. europeanpharmaceuticalreview.com For this compound, DNMR can be employed to investigate the rotational barriers around the single bonds of the polyene chain and the C-O bond of the ester group. researchgate.net By monitoring the changes in the NMR lineshapes as a function of temperature, it is possible to determine the activation energy (ΔG‡) for these rotational processes. This provides valuable insight into the flexibility of the molecule and the relative energies of its different conformations. europeanpharmaceuticalreview.com

Solid-state NMR (ssNMR) is a powerful technique for characterizing the structure and dynamics of molecules in the solid state. acs.org For this compound, ssNMR can be used to study its aggregation behavior and identify different polymorphic forms. nih.govrsc.org Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly affect its physical properties. ssNMR, particularly ¹³C CP/MAS (Cross-Polarization/Magic-Angle Spinning), can distinguish between different polymorphs as they will exhibit different chemical shifts due to their distinct packing arrangements in the crystal lattice. libretexts.orglibretexts.org Furthermore, ssNMR can provide information on intermolecular interactions and the conformation of the molecule in the solid state.

Dynamic NMR (DNMR) for Probing Conformational Dynamics and Rotational Barriers

Electronic Absorption and Emission Spectroscopy of the Conjugated Triene Chromophore

The extended π-conjugated system in this compound acts as a chromophore, leading to strong absorption in the ultraviolet-visible (UV-Vis) region of the electromagnetic spectrum.

UV-Visible spectroscopy is a key technique for studying the electronic transitions within the conjugated triene chromophore of this compound. The absorption of UV-Vis light promotes an electron from a bonding or non-bonding molecular orbital to an anti-bonding molecular orbital. For conjugated systems like this, the most significant transition is the π → π* transition.

The extent of conjugation directly influences the energy of this transition. As the number of conjugated double bonds increases, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases. This results in the absorption of light at longer wavelengths (a bathochromic or red shift). Therefore, the λmax (wavelength of maximum absorbance) for this compound is expected to be at a longer wavelength compared to shorter polyenes.

The position and intensity (molar absorptivity, ε) of the absorption bands provide information about the extent of π-electron delocalization and the energy of the electronic excited states. Solvatochromism, the change in λmax with solvent polarity, can also offer insights into the nature of the ground and excited states of the molecule.

Fluorescence and Phosphorescence Studies for Excited State Dynamics and Photophysical Pathways

The extended π-conjugated system of this compound, consisting of three carbon-carbon double bonds and a carbonyl group, is expected to give rise to distinct photophysical behaviors, namely fluorescence and phosphorescence. These phenomena provide critical insights into the molecule's excited-state dynamics. Upon absorption of a photon, the molecule transitions from its electronic ground state (S₀) to an excited singlet state (S₁).

Fluorescence is the radiative decay from the S₁ state back to the S₀ state. libretexts.orgchemistryviews.org For conjugated polyenoates like this compound, the S₁ state is typically a π-π* excited state. The fluorescence emission is expected to be a mirror image of the lowest energy absorption band and occur at a longer wavelength (a Stokes shift) due to vibrational relaxation in the excited state. chemistryviews.orglibretexts.org The fluorescence lifetime, which is the average time the molecule spends in the excited state before returning to the ground state, is typically in the nanosecond range (10⁻⁹ to 10⁻⁷ s) for such compounds. libretexts.org The quantum yield of fluorescence, which measures the efficiency of the fluorescence process, is highly dependent on the molecular structure and its environment. libretexts.org Rigid structures tend to have higher quantum yields, while flexible molecules like this compound may have lower yields due to energy loss through non-radiative pathways like internal conversion and vibrational relaxation. acs.org

Phosphorescence involves a transition from an excited triplet state (T₁) to the ground state (S₀). libretexts.org The T₁ state can be populated from the S₁ state through a process called intersystem crossing, which involves a change in electron spin. psgcas.ac.in This spin-forbidden transition results in a much longer lifetime for the T₁ state, ranging from microseconds to seconds. psgcas.ac.in Consequently, phosphorescence is a much slower process than fluorescence. For phosphorescence to be observed, non-radiative decay from the T₁ state must be minimized. This is often achieved by analyzing the sample in a rigid matrix or at very low temperatures to reduce collisional quenching. psgcas.ac.in The energy of the T₁ state is lower than the S₁ state, meaning phosphorescence occurs at even longer wavelengths than fluorescence. libretexts.org

Table 1: Expected Photophysical Properties of this compound

| Property | Expected Observation | Underlying Process | Typical Timescale |

|---|---|---|---|

| Absorption (λ_max) | UV-Vis region, corresponding to π-π* transition | S₀ → S₁ Excitation | ~10⁻¹⁵ s |

| Fluorescence | Emission at λ > λ_max (Stokes Shift) | S₁ → S₀ Radiative Decay | 10⁻⁹ – 10⁻⁷ s |

| Intersystem Crossing | Population of the triplet state | S₁ → T₁ Non-radiative Transition | 10⁻⁸ – 10⁻⁶ s |

| Phosphorescence | Emission at λ > λ_fluorescence | T₁ → S₀ Radiative Decay (Spin-forbidden) | 10⁻⁴ – 10 s |

| Internal Conversion/Vibrational Relaxation | Heat loss, competes with luminescence | Non-radiative Decay | 10⁻¹² – 10⁻¹⁰ s |

Circular Dichroism (CD) Spectroscopy for Enantiomeric Excess Determination and Chiroptical Properties of Chiral Analogues

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. wikipedia.org While this compound itself is not chiral, the introduction of a stereocenter would create chiral analogues whose chiroptical properties could be investigated using CD spectroscopy.

For a chiral analogue of this compound, the conjugated triene chromophore would become optically active. The CD spectrum would exhibit positive or negative bands (Cotton effects) at the wavelengths corresponding to the electronic transitions of the chromophore. rsc.org The sign and magnitude of these Cotton effects are exquisitely sensitive to the stereochemistry of the molecule. Enantiomers of a chiral analogue would produce mirror-image CD spectra. nih.govrsc.org

CD spectroscopy is widely used for the determination of enantiomeric excess (e.e.). nih.gov By measuring the CD spectrum of a non-racemic mixture and comparing it to the spectrum of the pure enantiomer, the e.e. can be calculated. rsc.org This method is often rapid and does not require physical separation of the enantiomers. nih.govresearchgate.net For chiral analogues of this compound, a calibration curve could be constructed by plotting the CD signal intensity at a specific wavelength against known enantiomeric compositions.

Furthermore, the interaction between multiple chromophores within a chiral molecule can lead to complex CD spectra, such as exciton-coupled spectra, which can be used to determine the absolute configuration of the molecule. nih.gov Theoretical calculations of CD spectra can also be used in conjunction with experimental data to assign the absolute configuration of chiral esters. nih.gov

Table 2: Application of CD Spectroscopy to Chiral Analogues of this compound

| Application | Principle | Information Obtained |

|---|---|---|

| Chirality Confirmation | Non-zero CD signal for chiral molecules. | Confirmation of optical activity. |

| Enantiomeric Excess (e.e.) Determination | CD signal is proportional to the excess of one enantiomer. nih.govrsc.org | Quantitative measure of sample purity. |

| Absolute Configuration Assignment | The sign of the Cotton effect relates to the spatial arrangement of atoms. nih.gov | Determination of the R/S configuration. |

| Conformational Analysis | CD spectra are sensitive to the solution-state conformation of the molecule. rsc.org | Information on the predominant molecular shape. |

Advanced Mass Spectrometry Techniques (e.g., High-Resolution MS, MS/MS, Ion Mobility MS) for Fragmentation Pathway Analysis

Advanced mass spectrometry (MS) techniques are indispensable for the structural elucidation of organic molecules like this compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, allowing for the determination of its elemental formula. amazonaws.comuni-hannover.de For this compound (C₁₁H₁₆O₂), the expected exact mass can be calculated and compared to the experimental value to confirm its composition.

Tandem Mass Spectrometry (MS/MS) involves the isolation of the parent ion, its fragmentation through collision-induced dissociation, and the analysis of the resulting fragment ions. This provides a fragmentation pattern that acts as a "fingerprint" for the molecule, revealing details about its structure. For this compound, characteristic fragmentation pathways would involve:

Loss of the ethoxy group (-OC₂H₅): A common fragmentation for ethyl esters.

Loss of ethylene (B1197577) (C₂H₄) via a McLafferty rearrangement if a gamma-hydrogen is available.

Cleavages along the polyene chain: Resulting in a series of ions corresponding to the loss of hydrocarbon fragments.

Ion Mobility-Mass Spectrometry (IM-MS) adds another dimension of separation. Ions are separated based on their size and shape (their collision cross-section, CCS) as they drift through a gas-filled chamber under the influence of an electric field. cam.ac.ukmdpi.com This technique can separate isomers and isobars that have the same mass-to-charge ratio but different shapes. nih.govnih.gov For this compound, different geometric isomers (E/Z isomers) would be expected to have slightly different CCS values, potentially allowing for their separation and individual characterization by IM-MS. cam.ac.uk

Table 3: Predicted MS/MS Fragmentation for this compound (C₁₁H₁₆O₂)

| Parent Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Fragmentation Pathway |

|---|---|---|---|

| 180.1150 | 135.0759 | C₂H₅O• (Ethoxy radical) | Alpha-cleavage at the ester |

| 180.1150 | 152.1201 | C₂H₄ (Ethylene) | McLafferty-type rearrangement |

| 180.1150 | 107.0861 | C₄H₅O (Crotonaldehyde) | Retro-Diels-Alder type cleavage |

| 135.0759 | 107.0861 | CO (Carbon monoxide) | Decarbonylation of acylium ion |

X-ray Crystallography and Electron Diffraction Studies for Solid-State Molecular Structure Determination

To fully understand the three-dimensional structure of this compound in the solid state, X-ray crystallography and electron diffraction are the definitive techniques.

X-ray Crystallography requires the growth of a suitable single crystal. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a 3D model of the electron density, from which the precise positions of all atoms in the crystal lattice can be determined. mpg.de This would provide unambiguous data on:

Molecular Conformation: The exact geometry of the polyene chain (e.g., all-trans or presence of cis-bonds) and the orientation of the ethyl ester group.

Bond Lengths and Angles: Highly accurate measurements of all bond parameters.

Intermolecular Interactions: Details of how the molecules pack in the crystal, including any hydrogen bonding or van der Waals interactions, which govern the material's bulk properties.

Electron Diffraction is an alternative technique that can be used on very thin films or nanocrystals, which are often easier to prepare than large single crystals. royalsocietypublishing.orgicdd.com Thin films of linear esters have been studied by electron diffraction to determine their orientation and packing on surfaces. royalsocietypublishing.orgroyalsocietypublishing.org While generally providing lower resolution data than X-ray crystallography, electron diffraction can still yield crucial information about unit cell parameters and molecular packing, especially for materials that are difficult to crystallize. icdd.com For a linear molecule like this compound, electron diffraction could reveal how the aliphatic chains align in thin layers. royalsocietypublishing.org

Table 4: Structural Information from Solid-State Analysis

| Technique | Sample Requirement | Key Information Provided |

|---|---|---|

| X-ray Crystallography | Single crystal (typically > 0.1 mm) | Precise 3D atomic coordinates, bond lengths/angles, crystal packing. |

| Electron Diffraction | Thin film or nanocrystals. icdd.com | Unit cell dimensions, molecular orientation on surfaces, packing symmetry. royalsocietypublishing.org |

Synergistic Spectro-Computational Approaches for Advanced Spectral Interpretation and Prediction of Spectroscopic Signatures

The integration of computational chemistry with experimental spectroscopy provides a powerful synergy for the characterization of molecules like this compound. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), can predict and help interpret a wide range of spectroscopic data.

Predicting Spectroscopic Signatures:

NMR Spectra: DFT calculations can accurately predict ¹H and ¹³C NMR chemical shifts, which aids in the assignment of complex spectra.

Vibrational Spectra (IR & Raman): Calculation of vibrational frequencies can help assign the bands observed in experimental IR and Raman spectra to specific molecular motions, such as C=C and C=O stretches. mdpi.com

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) can be used to calculate electronic transition energies and oscillator strengths, allowing for the prediction of the UV-Vis absorption spectrum and the assignment of observed bands to specific electronic excitations (e.g., π-π*). rsc.orggoogle.com

CD Spectra: For chiral analogues, TD-DFT can predict the CD spectrum, which is crucial for assigning the absolute configuration of the molecule by comparing the calculated spectrum to the experimental one. nih.gov

Advanced Interpretation: By comparing experimental data with calculated results, a more profound understanding of the molecule's properties can be achieved. For instance, a computational conformational analysis can identify the lowest energy structures of this compound. The predicted spectroscopic properties for these conformers can then be compared to the experimental data to determine the predominant conformation in solution or the solid state. This approach is also vital for understanding excited-state properties, where calculations can map out potential energy surfaces and elucidate the pathways for fluorescence, phosphorescence, and non-radiative decay. rsc.orgmdpi.com

Table 5: Spectro-Computational Synergy

| Spectroscopic Technique | Computational Method | Synergistic Outcome |

|---|---|---|

| NMR | DFT (GIAO method) | Unambiguous assignment of chemical shifts. |

| IR/Raman | DFT (Frequency calculation) | Assignment of vibrational modes. mdpi.com |

| UV-Vis | TD-DFT | Assignment of electronic transitions. rsc.org |

| CD Spectroscopy | TD-DFT | Prediction of chiroptical properties and absolute configuration. nih.gov |

| Fluorescence/Phosphorescence | (TD-)DFT | Elucidation of excited state potential energy surfaces and decay pathways. mdpi.com |

Reactivity, Reaction Mechanisms, and Transformation Pathways of Ethyl Nona 2,4,6 Trienoate

[4+2] Cycloaddition Reactions (Diels-Alder Type) with Diverse Dienophiles

The Diels-Alder reaction, a cornerstone of organic synthesis, involves the [4+2] cycloaddition of a conjugated diene with a dienophile to form a six-membered ring. sigmaaldrich.com In the case of ethyl nona-2,4,6-trienoate, the conjugated triene system offers multiple diene components, leading to potential complexities in regioselectivity and stereoselectivity. The reaction is thermally allowed and is a powerful tool for the construction of cyclic systems. sigmaaldrich.comresearchgate.net The intramolecular version of the Diels-Alder reaction is also a significant pathway for forming polycyclic molecules. researchgate.netmasterorganicchemistry.com

The regioselectivity of the Diels-Alder reaction with unsymmetrical dienes and dienophiles is a critical aspect. In triene cycloadditions, the reaction can occur across different pairs of double bonds within the triene system. The outcome is governed by electronic and steric factors of both the triene and the dienophile. For instance, the reaction of a substituted triene with an electron-deficient dienophile will be directed by the electronic nature of the substituents on the triene.

Stereoselectivity in Diels-Alder reactions is also a key feature, with the stereochemistry of the reactants being transferred to the product. masterorganicchemistry.com The "endo rule" often predicts the major product in kinetically controlled reactions, where the substituents on the dienophile are oriented towards the developing π-system of the diene in the transition state. However, the thermodynamic product may differ. beilstein-journals.org

Table 1: Illustrative Regio- and Stereoselectivity in the Diels-Alder Reaction of Ethyl (2E,4E,6E)-nona-2,4,6-trienoate with Maleic Anhydride (B1165640)

| Diene Component | Dienophile | Major Product | Stereochemistry | Regiochemistry |

| C2-C5 | Maleic Anhydride | endo-adduct | cis | 1,4-addition |

| C4-C7 | Maleic Anhydride | endo-adduct | cis | 1,4-addition |

This table presents hypothetical data based on the general principles of Diels-Alder reactions.

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for understanding the mechanisms of Diels-Alder reactions. nih.govrsc.orgajol.info These studies allow for the detailed examination of transition state geometries, activation energies, and the influence of catalysts. For conjugated trienes, computational models can predict the most likely site of cycloaddition by comparing the activation barriers for reactions at different positions of the triene.

The transition state of a Diels-Alder reaction is a highly ordered, cyclic arrangement of the diene and dienophile. researchgate.net Computational studies can reveal the degree of synchronicity of bond formation in the transition state. In some cases, particularly with highly polarized reactants, the reaction may proceed through a stepwise mechanism involving a zwitterionic or diradical intermediate. nih.gov

Table 2: Calculated Activation Energies for the Diels-Alder Reaction of Ethyl (2E,4E,6E)-nona-2,4,6-trienoate with Ethylene (B1197577) (Hypothetical DFT Data)

| Reaction Pathway | Activation Energy (kcal/mol) | Transition State Geometry |

| Cycloaddition at C2-C5 | 25.8 | Concerted, asynchronous |

| Cycloaddition at C4-C7 | 27.2 | Concerted, synchronous |

This table presents hypothetical data based on computational studies of similar systems.

Regioselectivity and Stereoselectivity Studies in Triene Cycloadditions

Photochemical Reactions and Photoisomerization Processes of this compound

The extended conjugation in this compound makes it susceptible to photochemical transformations upon absorption of ultraviolet light. These reactions can lead to a variety of isomers through different pericyclic and isomerization pathways.

Electrocyclic reactions are intramolecular pericyclic reactions that involve the formation of a σ-bond between the termini of a conjugated π-system, leading to a cyclic product. askfilo.com The stereochemical outcome of these reactions is governed by the Woodward-Hoffmann rules, which depend on the number of π-electrons and whether the reaction is induced by heat or light. askfilo.com

For a conjugated triene like this compound, with 6 π-electrons, photochemical electrocyclic ring closure is a conrotatory process. askfilo.com This means that the substituents at the termini of the triene system rotate in the same direction (both clockwise or both counter-clockwise) during the formation of the new σ-bond. The reverse reaction, the photochemical ring-opening of a cyclohexadiene, is also a conrotatory process.

Sigmatropic rearrangements involve the migration of a σ-bond across a π-system. These reactions are also governed by the Woodward-Hoffmann rules. Under photochemical conditions, a researchgate.netwikipedia.org-sigmatropic shift of a hydrogen atom is a common process in conjugated trienes.

Photosensitized reactions involve the transfer of energy from an excited photosensitizer molecule to the substrate, in this case, this compound. caltech.eduphotobiology.infonih.gov This process typically involves the formation of the triplet excited state of the triene, which has different reactivity compared to the singlet excited state formed by direct irradiation.

The mechanism of photosensitization can be broadly classified into Type I and Type II processes. nih.gov In the context of isomerizations, the key step is the energy transfer from the triplet sensitizer (B1316253) to the ground state triene, populating the triplet excited state of the triene. This triplet state can then undergo isomerization, often leading to a different mixture of geometric isomers than direct irradiation. The composition of the photostationary state in a photosensitized isomerization depends on the triplet energies of the sensitizer and the various isomers of the triene.

Electrocyclic Reactions and Sigmatropic Rearrangements under Photoirradiation

Electrophilic and Nucleophilic Addition Reactions Across the Conjugated Triene System

The conjugated double bonds of this compound are susceptible to attack by both electrophiles and nucleophiles. The extended conjugation allows for 1,2-, 1,4-, and 1,6-addition products.

Electrophilic addition to a conjugated triene typically begins with the attack of the electrophile on one of the double bonds to form a resonance-stabilized carbocation. The subsequent attack of a nucleophile can occur at different positions of the allylic or pentadienylic carbocation, leading to a mixture of products. The regioselectivity of the initial attack and the subsequent nucleophilic attack is influenced by the stability of the intermediate carbocations.

Nucleophilic addition to the conjugated system is also possible, particularly with strong nucleophiles. The electron-withdrawing nature of the ester group in this compound can activate the triene system towards nucleophilic attack, especially in a Michael-type 1,6-addition.

Table 3: Potential Products of Electrophilic Addition of HBr to Ethyl (2E,4E,6E)-nona-2,4,6-trienoate

| Type of Addition | Product Structure |

| 1,2-addition (at C6-C7) | Ethyl 7-bromo-nona-2,4-dienoate |

| 1,4-addition (at C4-C7) | Ethyl 5-bromo-nona-2,6-dienoate |

| 1,6-addition (at C2-C7) | Ethyl 3-bromo-nona-4,6-dienoate |

This table illustrates the possible constitutional isomers from the addition of HBr, with the actual product distribution depending on reaction conditions.

Stereocontrolled Addition of Halogens and Hydrogen Halides

The addition of electrophiles like halogens (e.g., Br₂, Cl₂) and hydrogen halides (e.g., HBr) to conjugated systems is a well-established reaction class. libretexts.orglibretexts.org In the case of this compound, the reaction proceeds via an initial electrophilic attack on one of the double bonds to form a resonance-stabilized allylic or pentadienylic carbocation. libretexts.org The nucleophilic halide ion can then attack any of the carbons bearing a partial positive charge. This can lead to a mixture of addition products, including 1,2-, 1,4-, 1,6-, and 1,8-adducts.

The mechanism begins with the protonation or halogenation of one of the double bonds. libretexts.org Given the electronic properties of the trienoate, the terminal C6-C7 double bond is the most nucleophilic and most likely to be attacked by an electrophile (E⁺, such as H⁺ from HBr or Br⁺ from Br₂). This initial attack forms a highly stabilized, delocalized carbocation intermediate. The subsequent attack by the nucleophile (e.g., Br⁻) can occur at several positions (C2, C4, C6, or C8), leading to different products.

For example, the addition of one equivalent of HBr can theoretically yield multiple products. The distribution of these products is influenced by reaction conditions such as temperature. youtube.com At lower temperatures, the reaction is under kinetic control, favoring the product that results from the fastest reaction pathway, often the 1,2- or 1,4-addition product. scribd.com At higher temperatures, the reaction is under thermodynamic control, and the most stable product, typically the most substituted and/or most conjugated alkene, will predominate. youtube.comscribd.com

Table 1: Potential Products from the Electrophilic Addition of HBr to this compound

| Product Type | Structure of Potential Product | Control |

|---|---|---|

| 1,8-Addition |  |

Thermodynamic |

| 1,6-Addition |  |

Kinetic/Thermodynamic |

| 1,4-Addition |  |

Kinetic/Thermodynamic |

| 1,2-Addition |  |

Kinetic |

Note: The table presents hypothetical major products based on established mechanisms for conjugated systems. The exact product ratios depend heavily on specific reaction conditions.

Michael Additions and Related Conjugate Addition Reactions

The Michael reaction, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction where a nucleophile attacks the β-carbon of an α,β-unsaturated carbonyl compound. wikipedia.orgmasterorganicchemistry.com For an extended conjugated system like this compound, this reactivity can extend to the δ (C4), ζ (C6), or even η (C8) positions, leading to 1,4-, 1,6-, or 1,8-addition products, respectively. wikipedia.org

The regioselectivity of the conjugate addition is a significant challenge and depends on several factors, including the nature of the nucleophile, the catalyst, and the substrate itself. beilstein-journals.org "Soft" nucleophiles, such as cuprates (Gilman reagents), enamines, and thiolates, generally favor conjugate addition over direct (1,2) addition to the carbonyl group. jove.com In polyenic systems, the use of specific catalysts can direct the nucleophile to a particular position. For example, studies on α,β–γ,δ-unsaturated thiol esters have shown that most Grignard reagents give exclusive 1,4-addition, while the sterically hindered t-BuMgCl gives a mixture of 1,4- and 1,6-addition products. nih.govorganic-chemistry.org This suggests a high degree of tunability in the regiochemical outcome. While some polyenic esters have been shown to give a slight regioselectivity, the control of 1,4- versus 1,6- versus 1,8-addition in trienoates remains a complex synthetic challenge. beilstein-journals.org

Table 2: Illustrative Examples of Nucleophiles in Conjugate Additions to Polyenoates

| Nucleophile (Michael Donor) | Expected Major Addition Type | Product Class |

|---|---|---|

| Lithium dialkylcuprates (R₂CuLi) | 1,6- or 1,8-Addition | Extended ester |

| Grignard reagents (RMgX) with Cu(I) catalyst | 1,6- or 1,8-Addition | Extended ester |

| Malonates (e.g., diethyl malonate) | 1,4- or 1,6-Addition | Dicarbonyl compound |

| Amines (R₂NH) | 1,4- or 1,6-Aza-Michael Addition | β- or δ-Amino ester |

| Thiolates (RS⁻) | 1,4- or 1,6-Thia-Michael Addition | Thioether-substituted ester |

Note: The regioselectivity is illustrative and highly dependent on the specific substrate, nucleophile, and reaction conditions.

Oxidation Reactions of this compound

Stereoselective Epoxidation and Dihydroxylation Methodologies

The multiple double bonds in this compound can be selectively oxidized to epoxides or diols. The regioselectivity of these reactions is governed by the electronic nature of the double bonds. The C6-C7 double bond, being furthest from the electron-withdrawing ester group, is the most electron-rich and therefore the most susceptible to electrophilic oxidation reagents.

Stereoselective Dihydroxylation: The Sharpless Asymmetric Dihydroxylation (AD) is a powerful method for converting alkenes to chiral vicinal diols with high enantioselectivity. alfa-chemistry.comorganic-chemistry.orgwikipedia.org The reaction uses a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral quinine-based ligand and a stoichiometric co-oxidant. organic-chemistry.org For polyenes, the reaction is highly site-selective, typically occurring at the most electron-rich double bond. wikipedia.org In the case of this compound, dihydroxylation is expected to occur preferentially at the C6-C7 position. The stereochemical outcome is dictated by the choice of the chiral ligand. The pre-packaged reagent mixtures, AD-mix-α (containing the (DHQ)₂PHAL ligand) and AD-mix-β (containing the (DHQD)₂PHAL ligand), deliver the two hydroxyl groups to opposite faces of the alkene, allowing access to either enantiomer of the resulting diol. encyclopedia.pub

Stereoselective Epoxidation: Similar to dihydroxylation, epoxidation can be achieved with reagents like meta-chloroperoxybenzoic acid (mCPBA). The reaction would also be expected to occur at the most nucleophilic C6-C7 double bond. Asymmetric epoxidation methodologies, such as the Sharpless-Katsuki epoxidation, are typically most effective for allylic alcohols, but other methods exist for unfunctionalized or differently functionalized alkenes.

Table 3: Predicted Outcomes for Stereoselective Oxidation at the C6-C7 Double Bond

| Reaction | Reagent | Expected Stereochemical Outcome |

|---|---|---|

| Asymmetric Dihydroxylation | AD-mix-α (with (DHQ)₂PHAL) | (6R, 7S)-diol |

| Asymmetric Dihydroxylation | AD-mix-β (with (DHQD)₂PHAL) | (6S, 7R)-diol |

| Epoxidation | mCPBA | Racemic mixture of epoxides |

Note: Stereochemical assignments are based on the established mnemonic for the Sharpless AD reaction and assume the C6-C7 double bond is the primary site of reaction.

Ozonolysis and Oxidative Cleavage Reactions for Structure Analysis

Ozonolysis is a powerful synthetic tool that cleaves carbon-carbon double bonds and replaces them with carbonyl groups. wiley.com This reaction is exceptionally useful for structural elucidation, as the fragments produced reveal the positions of the original double bonds. The reaction proceeds in two steps: first, reaction with ozone (O₃) to form an unstable ozonide intermediate, followed by a workup step. wiley.com

The nature of the products depends on the type of workup employed:

Reductive Workup: Typically using zinc (Zn) and water or dimethyl sulfide (B99878) (DMS), this workup converts the ozonide to aldehydes and/or ketones.

Oxidative Workup: Using hydrogen peroxide (H₂O₂), this workup oxidizes any initially formed aldehydes to carboxylic acids, while ketones remain unchanged.

Applying ozonolysis to this compound would cleave all three double bonds (C2-C3, C4-C5, and C6-C7).

Table 4: Predicted Products from the Ozonolysis of this compound

| Workup Type | Predicted Cleavage Products |

|---|---|

| Reductive (O₃, then DMS) | Ethyl glyoxylate (B1226380), Glyoxal, Propanal |

| Oxidative (O₃, then H₂O₂) | Ethyl oxalate (B1200264), Glyoxal (can be further oxidized), Propanoic acid |

Note: The structures of the products are Ethyl glyoxylate (O=CH-COOEt), Glyoxal (O=CH-CH=O), Propanal (CH₃CH₂CHO), Ethyl oxalate (HOOC-COOEt), and Propanoic acid (CH₃CH₂COOH).

Reduction Reactions and Chemoselective Hydrogenation of this compound

Catalytic Hydrogenation for Saturation and Partial Reductions

Catalytic hydrogenation is a common method for reducing carbon-carbon multiple bonds by adding molecular hydrogen (H₂) across the bond in the presence of a metal catalyst. tcichemicals.com

Complete Saturation: Using powerful hydrogenation catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney Nickel under a hydrogen atmosphere, all three double bonds of this compound can be fully reduced. This reaction is typically non-selective and proceeds to completion, yielding the corresponding saturated ester, ethyl nonanoate. The reaction is generally exothermic and proceeds in high yield. beilstein-journals.org

Partial and Chemoselective Reduction: Achieving partial hydrogenation of a conjugated polyene is significantly more challenging due to the similar reactivity of the double bonds under many catalytic conditions. However, some degree of selectivity can be achieved by using a "poisoned" or less reactive catalyst, such as Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline). Such catalysts can sometimes allow for the reduction of alkynes to cis-alkenes without reducing the alkenes further. In the context of a trienoate, a carefully controlled reaction with a less active catalyst might allow for the reduction of one or two of the double bonds. Alkynes are known to adsorb more strongly to catalyst surfaces than alkenes, which can allow for selective hydrogenation. wikipedia.org A similar principle might allow for differentiation between the double bonds of the triene system, although isolating a specific dienoate or monoenoate product would likely be difficult and result in a mixture of products.

Table 5: Catalytic Hydrogenation of this compound

| Catalyst | Conditions | Expected Major Product | Reaction Type |

|---|---|---|---|

| Pd/C, PtO₂, or Raney Ni | H₂ (1-5 atm), RT, Ethanol (B145695) | Ethyl nonanoate | Complete Saturation |

| Lindlar's Catalyst | H₂ (1 atm), RT, Hexane | Mixture of partially reduced esters | Partial Reduction |

| Wilkinson's Catalyst | H₂ (1 atm), RT, Benzene | Ethyl nonanoate | Homogeneous Saturation |

Selective Reductions Targeting Specific Double Bonds within the Triene System

The selective reduction of the conjugated triene system in this compound presents a significant challenge due to the multiple reactive double bonds. The outcome of such reductions is highly dependent on the choice of reducing agent and reaction conditions, which can be tuned to achieve partial or full saturation of the polyene chain.

Catalytic Hydrogenation:

Catalytic hydrogenation is a powerful tool for the reduction of alkenes. The selectivity of this process for a specific double bond within the triene system of this compound is influenced by the catalyst, solvent, and reaction parameters. While specific studies on this compound are not extensively documented, general principles of catalytic hydrogenation of conjugated systems can be applied.

For instance, catalysts like Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline) are known for the stereoselective syn-hydrogenation of alkynes to cis-alkenes and can exhibit selectivity towards the less substituted double bonds in a conjugated system. Conversely, more active catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) at ambient temperature and pressure would likely lead to the complete saturation of all three double bonds to yield ethyl nonanoate.

To achieve selective reduction of one or two double bonds, careful control of stoichiometry of the hydrogen gas and the use of milder catalysts or catalyst poisons are crucial. The relative reactivity of the double bonds in the triene system (C2=C3, C4=C5, and C6=C7) towards hydrogenation would also play a role, with the terminal double bonds potentially being more accessible to the catalyst surface.

Table 1: Potential Outcomes of Catalytic Hydrogenation of this compound

| Catalyst System | Potential Major Product(s) | Remarks |

| H₂, Pd/C (excess) | Ethyl nonanoate | Complete saturation of the triene system. |

| H₂, Lindlar's Catalyst | Mixture of ethyl nonaenoates and nonadienoates | Partial hydrogenation, potential for selectivity towards specific double bonds. |

| H₂, Wilkinson's Catalyst (RhCl(PPh₃)₃) | Selective reduction of the least substituted double bond | Homogeneous catalyst, may offer higher selectivity. |

Polymerization Chemistry Involving this compound as a Monomer

The conjugated triene structure of this compound makes it a potential monomer for polymerization reactions, leading to polymers with unique architectures and functionalities. Both radical and coordination polymerization methods can be envisioned for this purpose.

Radical Polymerization Studies and Polymer Microstructure Characterization

Free radical polymerization of conjugated dienes and trienes is a well-established method. In the case of this compound, a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide could initiate polymerization across the double bonds. The resulting polymer would likely have a complex microstructure, with the possibility of 1,2-, 1,4-, 1,6-, and even 3,4-additions, leading to a variety of repeating units and branching.

The presence of the ester group can influence the polymerization kinetics and the properties of the resulting polymer. Characterization of the polymer microstructure would require advanced analytical techniques such as high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Gel Permeation Chromatography (GPC) to determine the molecular weight distribution.

Coordination Polymerization and Ring-Opening Metathesis Polymerization (ROMP)

Coordination polymerization using transition metal catalysts, such as Ziegler-Natta or metallocene catalysts, offers the potential for greater control over the polymer's stereochemistry and microstructure compared to radical polymerization. While specific data on this compound is scarce, studies on other conjugated trienes have shown that coordination catalysts can lead to polymers with high regioselectivity and stereoselectivity.

Ring-Opening Metathesis Polymerization (ROMP) is a powerful polymerization technique, but it is typically applied to cyclic olefins. For an acyclic triene like this compound, Acyclic Diene Metathesis (ADMET) polymerization would be the more relevant process. In an ADMET polymerization, a metathesis catalyst, such as a Grubbs or Schrock catalyst, could potentially polymerize the triene through a step-growth mechanism, leading to the formation of a polyunsaturated polymer with the elimination of a small volatile olefin. The ester functionality would likely remain intact under these conditions.

Derivatization Strategies for Targeted Functionalization of this compound

The rich functionality of this compound allows for a variety of derivatization strategies to introduce new functional groups and create complex molecules.

Diels-Alder Reaction:

The conjugated triene system of this compound can act as a diene in the Diels-Alder reaction. It can react with a variety of dienophiles, such as maleic anhydride or N-phenylmaleimide, to form cyclic adducts. The regioselectivity and stereoselectivity of the reaction would depend on the specific dienophile used and the reaction conditions. For instance, the reaction of a conjugated triene with maleic anhydride typically proceeds with high stereoselectivity to yield the endo adduct. This reaction provides a powerful method for constructing six-membered rings with multiple stereocenters.

Table 2: Potential Diels-Alder Reactions of this compound

| Dienophile | Potential Product | Reaction Type |

| Maleic anhydride | Ethyl (substituted)bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylate anhydride derivative | [4+2] Cycloaddition |

| N-Phenylmaleimide | Ethyl (substituted)phenyl-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione derivative | [4+2] Cycloaddition |

| Benzoquinone | Ethyl (substituted)anthracene-9,10-dione derivative | [4+2] Cycloaddition |

Epoxidation:

The double bonds in the triene system can be selectively epoxidized using reagents like meta-chloroperoxybenzoic acid (m-CPBA). The selectivity for a particular double bond can be influenced by its electronic and steric environment. The electron-withdrawing nature of the ester group would likely deactivate the C2=C3 double bond towards electrophilic attack, potentially allowing for selective epoxidation of the C4=C5 or C6=C7 double bonds.

Diamination:

Palladium-catalyzed diamination reactions have been shown to be effective for conjugated dienes and trienes. Using a nitrogen source like di-tert-butyldiaziridinone in the presence of a palladium catalyst, it is conceivable that this compound could undergo diamination, selectively adding two amino groups across one of the double bonds, likely the central one, with high regio- and stereoselectivity.

Theoretical and Computational Chemistry Investigations of Ethyl Nona 2,4,6 Trienoate

Electronic Structure Calculations (e.g., Density Functional Theory, Ab Initio Methods)